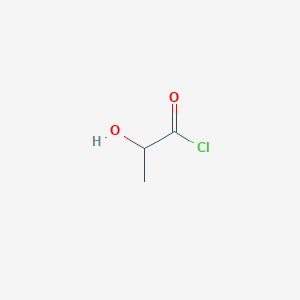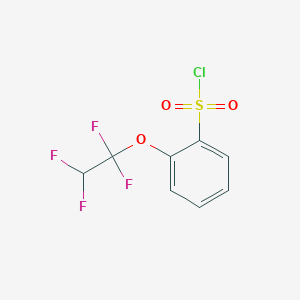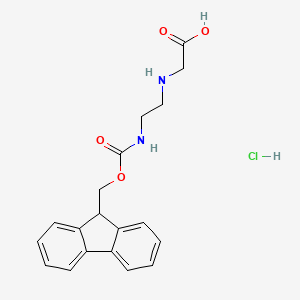
H-Aeg(Fmoc)-OH*HCl, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-Aeg(Fmoc)-OH*HCl, 99% is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound H-Aeg(Fmoc)-OH*HCl, 99% is 376.1189848 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-Aeg(Fmoc)-OH*HCl, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Aeg(Fmoc)-OH*HCl, 99% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
H-Aeg(Fmoc)-OH*HCl is a complex compound used in the field of peptide synthesis . The primary targets of this compound are amino acids that need to be modified . It interacts with these amino acids to protect the C-terminus carboxylic acid, typically as a methyl ester .
Mode of Action
The compound works by protecting the C-terminus carboxylic acid of amino acids during modification . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is a base-labile protecting group . The Fmoc group can be removed under mild basic conditions, allowing for the selective deprotection of esters .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the compound allows for the selective deprotection of esters, creating SPPS-ready amino acids .
Result of Action
The result of the action of H-Aeg(Fmoc)-OH*HCl is the creation of SPPS-ready amino acids . This allows for the synthesis of modified amino acids, which are useful in structure-activity relationship (SAR) studies .
Action Environment
The action of H-Aeg(Fmoc)-OH*HCl is influenced by environmental factors such as temperature and pH. For instance, the compound is stored at 2 - 8°C , indicating that it may be sensitive to higher temperatures. Moreover, the Fmoc group is removed under mild basic conditions , suggesting that the compound’s action is pH-dependent.
Biochemical Analysis
Biochemical Properties
H-Aeg(Fmoc)-OHHCl interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety in H-Aeg(Fmoc)-OHHCl can promote the association of building blocks .
Cellular Effects
It is known that Fmoc-modified amino acids show distinct potential for applications due to their self-assembly features .
Molecular Mechanism
The molecular mechanism of H-Aeg(Fmoc)-OHHCl involves its interaction with biomolecules. The Fmoc group in H-Aeg(Fmoc)-OHHCl can promote the association of building blocks, which may influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Fmoc-modified amino acids are known for their self-assembly features, which could potentially influence their stability and degradation .
Metabolic Pathways
It is known that Fmoc-modified amino acids can interact with various enzymes and cofactors
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKRRSOYXRZULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
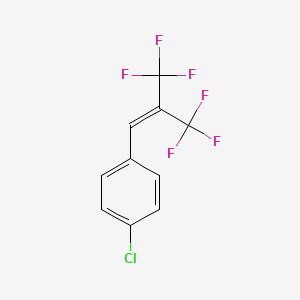
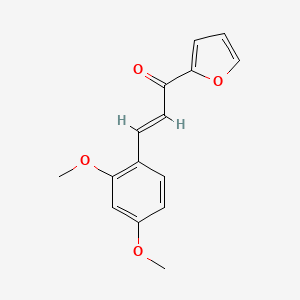

![Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-](/img/structure/B6320144.png)
![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)
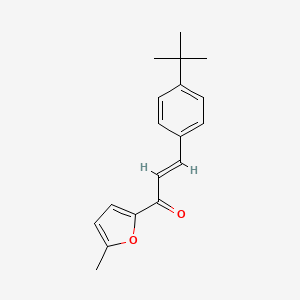
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)

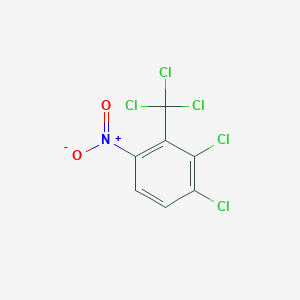
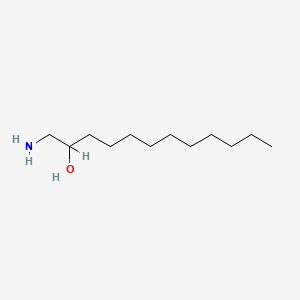
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

